(2-Chloro-3,5-dinitro-1,4-phenylene)bis(methylene) bis(thiocyanate)
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Overview
Description
4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene is an organic compound characterized by the presence of chloro, dinitro, and thiocyanatomethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene typically involves multiple steps, starting from readily available precursors One common method involves the nitration of 4-chlorobenzene to introduce nitro groups at the 1 and 3 positionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution and nitration reactions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1,3-dinitro-2,5-bis(thiocyanatomethyl)benzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the thiocyanatomethyl groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1,3-dinitrobenzene: Lacks the thiocyanatomethyl groups, making it less reactive in certain substitution reactions.
2,4-dinitrochlorobenzene: Similar nitro and chloro groups but different substitution pattern on the benzene ring.
4-chloro-2,5-dinitrobenzene: Similar structure but without the thiocyanatomethyl groups.
Properties
CAS No. |
93692-27-4 |
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Molecular Formula |
C10H5ClN4O4S2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
[2-chloro-3,5-dinitro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate |
InChI |
InChI=1S/C10H5ClN4O4S2/c11-9-6(2-20-4-12)1-8(14(16)17)7(3-21-5-13)10(9)15(18)19/h1H,2-3H2 |
InChI Key |
QQGACBGCCWQHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])CSC#N)[N+](=O)[O-])Cl)CSC#N |
Origin of Product |
United States |
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